Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate
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Description
Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate is a chemical compound with the following properties:
- IUPAC Name : tert-butyl 4-(2-hydroxy-2-methylpropyl)-1-piperazinecarboxylate.
- Molecular Formula : C₁₃H₂₆N₂O₃.
- Molecular Weight : 258.36 g/mol.
- Physical Form : Solid or semi-solid or liquid or lump.
- Storage Temperature : Sealed in dry conditions at 2-8°C.
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate consists of a piperazine ring with a tert-butyl group and a phenyl group attached. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, it likely participates in esterification, hydrolysis, and other organic transformations typical of piperazine derivatives.
Physical And Chemical Properties Analysis
- Solubility : Investigating solubility in various solvents would provide valuable insights.
- Melting Point/Boiling Point : These parameters influence its practical applications.
- Spectroscopic Data : NMR, IR, and mass spectrometry data can aid in characterization.
Safety And Hazards
- Hazard Statements : It is classified as a warning substance (H315-H319) according to the Globally Harmonized System (GHS).
- Precautionary Measures : Handle with care, avoid skin/eye contact, and follow safety protocols.
Future Directions
Research avenues include:
- Biological Activity : Investigate potential pharmacological effects.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structural Modifications : Explore derivatives for improved properties.
Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding. For detailed references, consult the Ambeed product page1.
properties
IUPAC Name |
tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-16(2)15-18-7-9-19(10-8-18)17(3)20(25)23-11-13-24(14-12-23)21(26)27-22(4,5)6/h7-10,16-17H,11-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBSTTMGTFJOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-{2-[4-(2-methylpropyl)phenyl]propanoyl}piperazine-1-carboxylate |
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